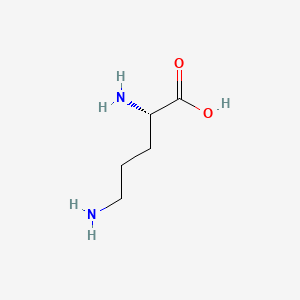
N-lauroyl-DL-glutamic acid
Übersicht
Beschreibung
N-lauroyl-DL-glutamic acid: is a derivative of glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a lauroyl group (a 12-carbon fatty acid chain) attached to the nitrogen atom of the glutamic acid molecule. It is known for its surface-active properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-lauroyl-DL-glutamic acid can be synthesized through the reaction of glutamic acid with lauroyl chloride in the presence of a base. The reaction typically takes place in a mixed solvent system comprising water and a water-miscible organic solvent such as acetone, methyl ethyl ketone, dioxane, tetrahydrofuran, t-butyl alcohol, or cyclohexanone. The composition of the mixed solvent significantly influences the yield of the product, with the best results obtained when the organic solvent constitutes 30-60% of the mixture .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrolysis of N-acyl-α-aminoglutarodinitrile, which is obtained by reacting α-aminoglutarodinitrile with lauroyl chloride. The hydrolysis is carried out using an aqueous alkaline solution .
Analyse Chemischer Reaktionen
Types of Reactions: N-lauroyl-DL-glutamic acid primarily undergoes hydrolysis and substitution reactions. It can be hydrolyzed to produce glutamic acid and lauric acid under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous alkaline or acidic solutions are commonly used.
Substitution: Fatty acid chlorides are used in the presence of bases for acylation reactions.
Major Products Formed:
Hydrolysis: Glutamic acid and lauric acid.
Substitution: Various N-acyl derivatives depending on the fatty acid chloride used.
Wissenschaftliche Forschungsanwendungen
N-lauroyl-DL-glutamic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions and processes due to its surface-active properties.
Biology: Employed in studies involving cell membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and personal care products due to its mildness and low irritation potential
Wirkmechanismus
The mechanism of action of N-lauroyl-DL-glutamic acid is primarily based on its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules, making them soluble in water. This property is particularly useful in emulsification and solubilization processes. The molecular targets and pathways involved include interactions with cell membranes and proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
- N-lauroyl-L-glutamic acid
- N-lauroyl-D-glutamic acid
- N-lauroyl sarcosine
- N-acylglycine
- N-acylserine
Comparison: N-lauroyl-DL-glutamic acid is unique due to its racemic mixture, which can exhibit different physicochemical properties compared to its optically active counterparts. For instance, the monosodium salts of N-lauroyl-L-glutamic acid and N-lauroyl-D-glutamic acid have different solubilities and Krafft points compared to this compound . Additionally, this compound tends to form more stable emulsions compared to N-lauroyl sarcosine, although the latter shows superior interfacial tension reduction .
Eigenschaften
IUPAC Name |
2-(dodecanoylamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJHQDHVYGQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865520 | |
| Record name | N-Lauroyl-DL-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-65-7, 29047-63-0 | |
| Record name | NSC522180 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Lauroyl-DL-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7818458.png)



![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818478.png)
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B7818483.png)




